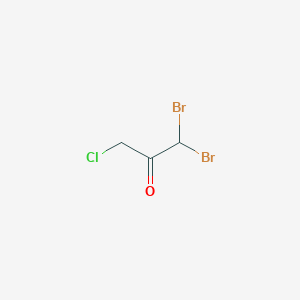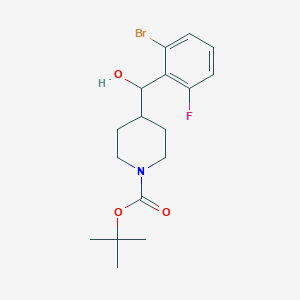![molecular formula C56H114N6O2 B11927929 3-(didecylamino)-N-[3-[4-[3-[3-(didecylamino)propanoylamino]propyl]piperazin-1-yl]propyl]propanamide](/img/structure/B11927929.png)
3-(didecylamino)-N-[3-[4-[3-[3-(didecylamino)propanoylamino]propyl]piperazin-1-yl]propyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(didecylamino)-N-[3-[4-[3-[3-(didecylamino)propanoylamino]propyl]piperazin-1-yl]propyl]propanamide is a complex organic compound characterized by its multiple amine groups and long alkyl chains
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(didecylamino)-N-[3-[4-[3-[3-(didecylamino)propanoylamino]propyl]piperazin-1-yl]propyl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Amidation Reaction: The initial step involves the reaction of a carboxylic acid derivative with a didecylamine to form an amide bond.
Alkylation: The intermediate amide is then alkylated using a suitable alkylating agent to introduce the propyl groups.
Piperazine Ring Formation: The final step involves the formation of the piperazine ring through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-(didecylamino)-N-[3-[4-[3-[3-(didecylamino)propanoylamino]propyl]piperazin-1-yl]propyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the amine groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amine oxides, while reduction can produce secondary or tertiary amines.
科学的研究の応用
3-(didecylamino)-N-[3-[4-[3-[3-(didecylamino)propanoylamino]propyl]piperazin-1-yl]propyl]propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its multiple amine groups, which can interact with biological targets.
Materials Science: It is used in the development of advanced materials, such as polymers and surfactants, due to its amphiphilic nature.
Industrial Chemistry: The compound is utilized in the synthesis of specialty chemicals and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 3-(didecylamino)-N-[3-[4-[3-[3-(didecylamino)propanoylamino]propyl]piperazin-1-yl]propyl]propanamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple amine groups can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The specific pathways involved depend on the biological context and the target molecules.
類似化合物との比較
Similar Compounds
- N,N-Didecyl-N’,N’-diethyl-1,3-propanediamine
- N,N-Didecyl-N’,N’-dimethyl-1,3-propanediamine
Uniqueness
3-(didecylamino)-N-[3-[4-[3-[3-(didecylamino)propanoylamino]propyl]piperazin-1-yl]propyl]propanamide is unique due to its specific structural features, such as the presence of a piperazine ring and multiple long alkyl chains. These features confer distinct physicochemical properties, making it suitable for specialized applications in various fields.
特性
分子式 |
C56H114N6O2 |
|---|---|
分子量 |
903.5 g/mol |
IUPAC名 |
3-(didecylamino)-N-[3-[4-[3-[3-(didecylamino)propanoylamino]propyl]piperazin-1-yl]propyl]propanamide |
InChI |
InChI=1S/C56H114N6O2/c1-5-9-13-17-21-25-29-33-43-59(44-34-30-26-22-18-14-10-6-2)49-39-55(63)57-41-37-47-61-51-53-62(54-52-61)48-38-42-58-56(64)40-50-60(45-35-31-27-23-19-15-11-7-3)46-36-32-28-24-20-16-12-8-4/h5-54H2,1-4H3,(H,57,63)(H,58,64) |
InChIキー |
PXNLDSAGMDIEAT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCN(CCCCCCCCCC)CCC(=O)NCCCN1CCN(CC1)CCCNC(=O)CCN(CCCCCCCCCC)CCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5,11-Bis(phenylsulfonyl)dibenzo[a,e]cyclooctene](/img/structure/B11927865.png)
![[(Z)-non-2-enyl] 4-[2-(dimethylamino)ethylsulfanylcarbonyl-(4-oxo-4-pentadecan-8-yloxybutyl)amino]butanoate](/img/structure/B11927867.png)
![3-[10-(2-Carboxyeth-1-en-1-yl)anthracen-9-yl]prop-2-enoic acid](/img/structure/B11927880.png)

![Sodium;6-[(2-ethoxynaphthalene-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11927892.png)
![(1R,1''R)-3,3''-[[(1S,2S)-Cyclohexane-1,2-diylbis(azanediyl)]bis(methylene)]bis(2'-benzyl-[1,1'-binaphthalen]-2-ol)](/img/structure/B11927898.png)



![3-[(4-bromo-2,6-difluorophenyl)methoxy]-5-(4-pyrrolidin-1-ylbutylcarbamoylamino)-1,2-thiazole-4-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B11927924.png)
